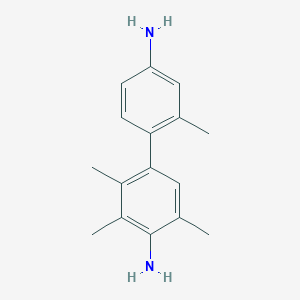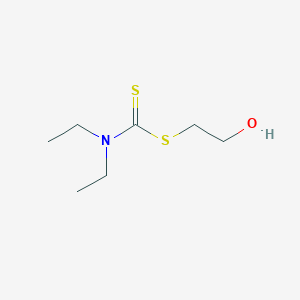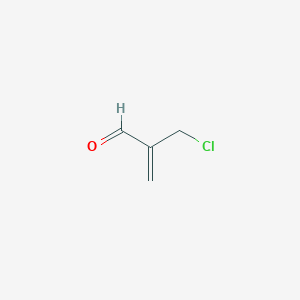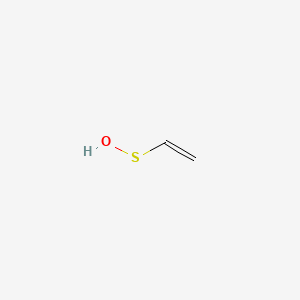
Ethenesulfenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenesulfenic acid is an organic compound characterized by the presence of a sulfenic acid group attached to an ethene (ethylene) backbone. This compound is of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields. The general formula for this compound is CH₂=CH-SOH.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenesulfenic acid can be synthesized through several methods, including:
Oxidation of Thiols: One common method involves the oxidation of vinyl thiols using mild oxidizing agents such as hydrogen peroxide or organic peroxides.
Addition Reactions: Another approach is the addition of sulfenyl chlorides to alkenes, followed by hydrolysis to yield the sulfenic acid.
Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its instability, the methods mentioned above can be adapted for small-scale laboratory synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethenesulfenic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form ethenesulfinic acid and ethenesulfonic acid.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: The sulfenic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed:
Ethenesulfinic Acid: Formed through oxidation.
Ethenesulfonic Acid: Formed through further oxidation.
Vinyl Thiol: Formed through reduction.
Applications De Recherche Scientifique
Ethenesulfenic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into the potential therapeutic applications of this compound derivatives.
Industry: Although not widely used industrially, this compound can serve as a precursor for the synthesis of various sulfur-containing materials.
Mécanisme D'action
The mechanism of action of ethenesulfenic acid involves its reactivity with nucleophiles and electrophiles. The sulfenic acid group (SOH) is highly reactive and can form various adducts with other molecules. This reactivity is due to the presence of the sulfur atom, which can undergo oxidation and reduction reactions, making this compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Methanesulfenic Acid (CH₃SOH): Similar in structure but with a methyl group instead of an ethene group.
Propanesulfenic Acid (C₃H₇SOH): Similar but with a propyl group.
Ethenesulfinic Acid (CH₂=CH-SO₂H): An oxidized form of ethenesulfenic acid.
Ethenesulfonic Acid (CH₂=CH-SO₃H): A further oxidized form.
Uniqueness: this compound is unique due to its ethene backbone, which imparts different reactivity compared to its alkyl counterparts. The presence of the double bond in the ethene group allows for additional reactions, such as polymerization and addition reactions, which are not possible with simple alkyl sulfenic acids.
Propriétés
Numéro CAS |
2492-74-2 |
|---|---|
Formule moléculaire |
C2H4OS |
Poids moléculaire |
76.12 g/mol |
Nom IUPAC |
hydroxysulfanylethene |
InChI |
InChI=1S/C2H4OS/c1-2-4-3/h2-3H,1H2 |
Clé InChI |
SLAWTOLLPNIOGD-UHFFFAOYSA-N |
SMILES canonique |
C=CSO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


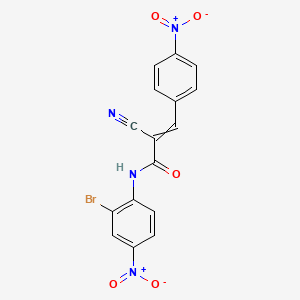
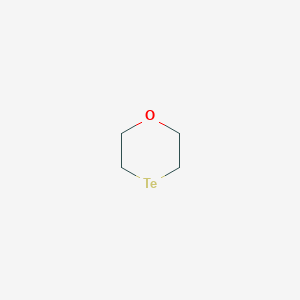

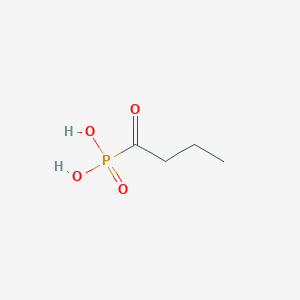
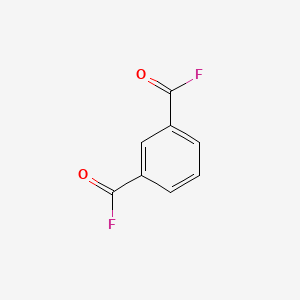

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
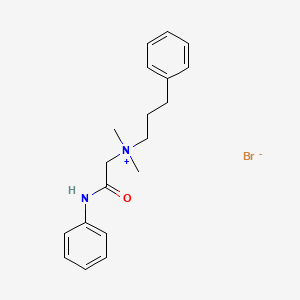

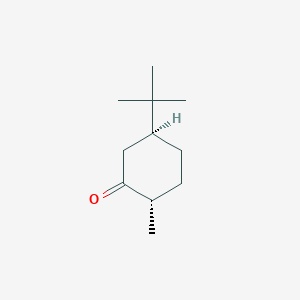
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
